

An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate

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Compound of Interest

Compound Name: **Methyl 3-(bromomethyl)picolinate**

Cat. No.: **B047344**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Methyl 3-(bromomethyl)picolinate**, a key reagent in synthetic organic chemistry and drug discovery.

Core Chemical Data

Methyl 3-(bromomethyl)picolinate is a substituted pyridine derivative. Its structure features a methyl ester and a bromomethyl group, making it a versatile building block for the synthesis of more complex molecules.

| Identifier | Value | Reference |
|---------------------|---|--------------|
| Chemical Formula | C ₈ H ₈ BrNO ₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2][3][4] |
| CAS Number | 116986-09-5 | [1] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | |

Experimental Protocols: Synthesis

The following protocol describes the synthesis of a structurally related compound, Methyl 3-(bromomethyl)-6-chloropicolinate, and can be adapted for the synthesis of **Methyl 3-(bromomethyl)picolinate**. The procedure involves the radical bromination of the corresponding methylpicolinate precursor.

Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate[5]

Materials:

- Methyl 6-chloro-3-methylpicolinate
- N-bromosuccinimide (NBS)
- Benzoyl peroxide
- Acetic acid
- Carbon tetrachloride (CCl_4)
- Saturated aqueous NH_4Cl solution
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4)

Procedure:[5]

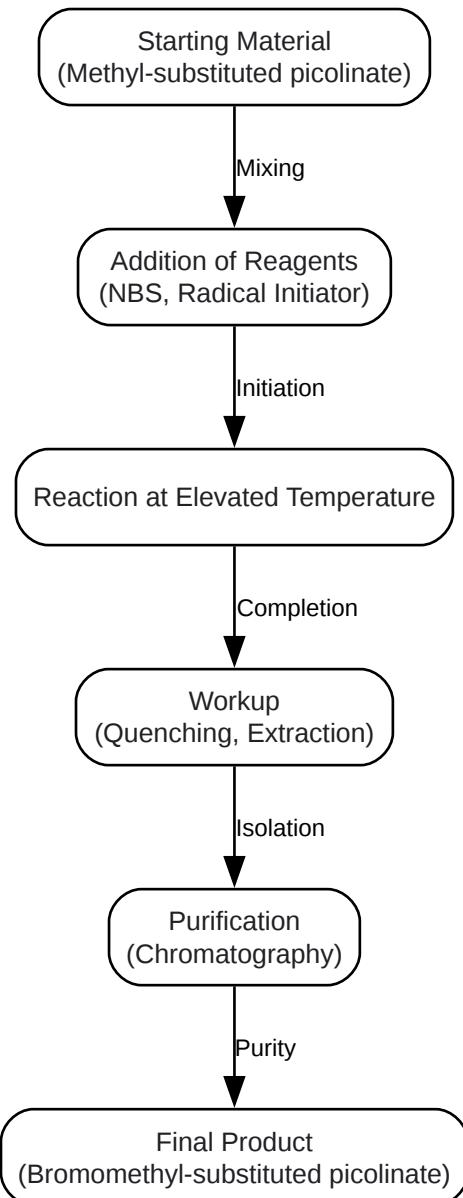
- To a flask equipped with a magnetic stir bar, add methyl 6-chloro-3-methylpicolinate (1.0 eq.).
- Add carbon tetrachloride to the flask.
- To this mixture, add N-bromosuccinimide (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).
- Stir the reaction mixture at 100°C for 1 hour.

- Cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with dichloromethane three times.
- Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the desired product.

Logical Workflow for Synthesis

The synthesis of halomethyl-substituted picolimates generally follows a free-radical halogenation pathway. The workflow diagram below illustrates the key steps in this process.

General Synthesis Workflow

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